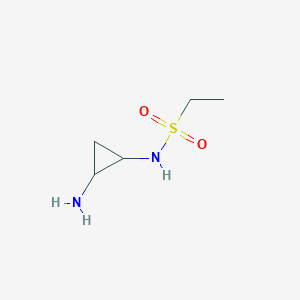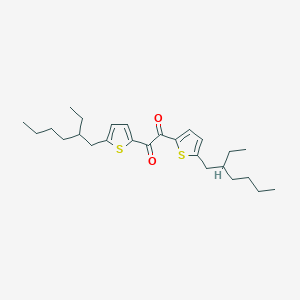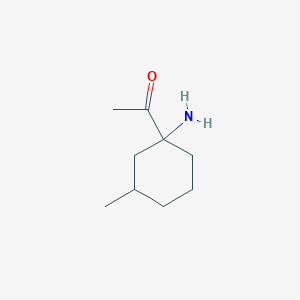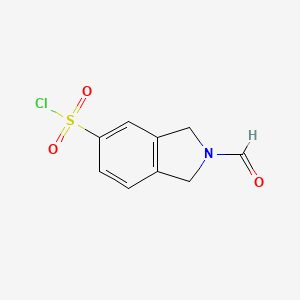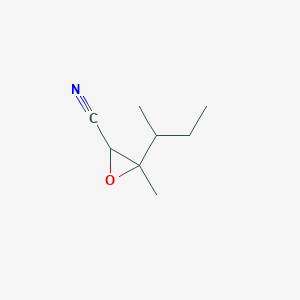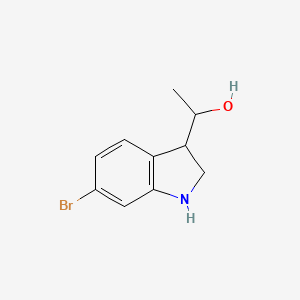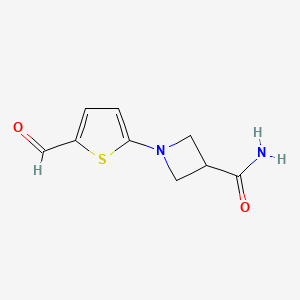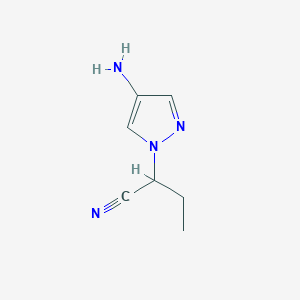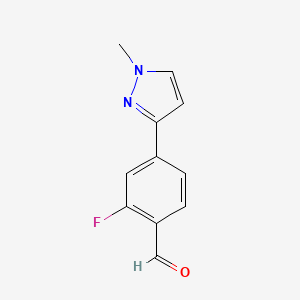
4-(Chloromethyl)-4-methyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-4-methyloxane is an organic compound characterized by the presence of a chloromethyl group and a methyloxane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-methyloxane typically involves the chloromethylation of a methyloxane precursor. One common method involves the reaction of methyloxane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-4-methyloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or other strong bases are commonly used as reagents for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Hydroxymethyl derivatives.
Oxidation: Oxidized oxane derivatives.
Reduction: Methyl derivatives.
Scientific Research Applications
4-(Chloromethyl)-4-methyloxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-4-methyloxane involves its interaction with nucleophiles due to the presence of the electrophilic chloromethyl group. This interaction can lead to the formation of covalent bonds with various molecular targets, affecting their function and activity. The compound’s reactivity is influenced by the electronic properties of the methyloxane ring and the chloromethyl group .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group but differs in the aromatic ring structure.
4-(Chloromethyl)-1,3-dioxolane: Contains a dioxolane ring instead of a methyloxane ring.
Uniqueness
4-(Chloromethyl)-4-methyloxane is unique due to its specific ring structure and the positioning of the chloromethyl group, which imparts distinct reactivity and properties compared to other chloromethyl-containing compounds.
Properties
Molecular Formula |
C7H13ClO |
|---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
4-(chloromethyl)-4-methyloxane |
InChI |
InChI=1S/C7H13ClO/c1-7(6-8)2-4-9-5-3-7/h2-6H2,1H3 |
InChI Key |
WPTXLQKUAANKOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Butan-2-yl)amino]butan-2-one](/img/structure/B13169741.png)

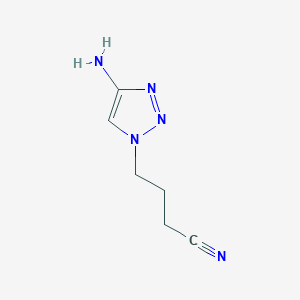
![2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13169754.png)
